molecular formula C11H10ClNO2 B1427316 ethyl 4-chloro-1H-indole-5-carboxylate CAS No. 1057076-56-8

ethyl 4-chloro-1H-indole-5-carboxylate

Cat. No.: B1427316
CAS No.: 1057076-56-8
M. Wt: 223.65 g/mol
InChI Key: XMITXDRVJYVXRB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 5-position and a chlorine atom at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

Ethyl 4-chloro-1H-indole-5-carboxylate has several applications in scientific research:

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is a topic of interest among researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1H-indole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with diethyl oxalate, followed by cyclization to form the indole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the chlorine atom or modifying the ester group .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloroindole-2-carboxylate: Similar in structure but with the ester group at the 2-position.

    Ethyl 6-chloroindole-3-carboxylate: Another similar compound with the ester group at the 3-position.

    Ethyl 4-bromo-1H-indole-5-carboxylate: Similar but with a bromine atom instead of chlorine.

Uniqueness

Ethyl 4-chloro-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the ester group at the 5-position provides distinct chemical properties compared to other indole derivatives .

Properties

IUPAC Name

ethyl 4-chloro-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-3-4-9-7(10(8)12)5-6-13-9/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMITXDRVJYVXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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